4-(4,6-二甲氧基嘧啶-2-基)苯胺

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

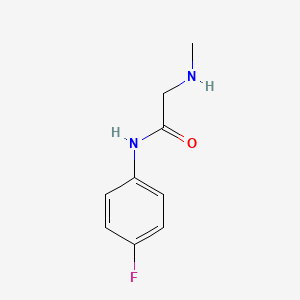

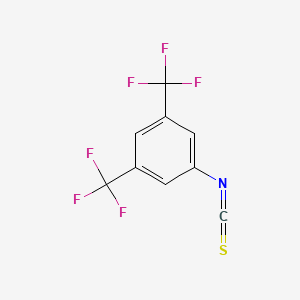

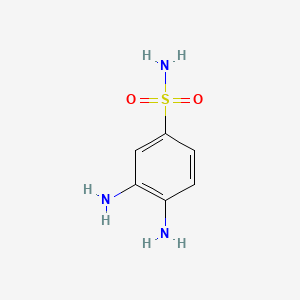

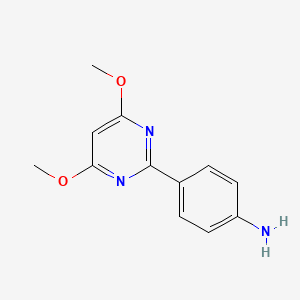

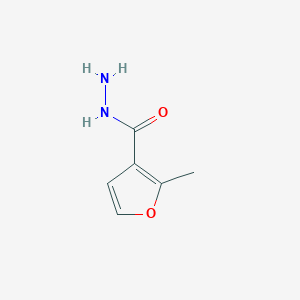

The compound 4-(4,6-Dimethoxypyrimidin-2-yl)aniline is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. One of the key features of this compound is the presence of methoxy groups at the 4 and 6 positions on the pyrimidine ring, which can influence its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been explored in various studies. For instance, the synthesis of 2-(4,6-Dimethoxypyrimidin-2-ylsulfanyl)-N-phenylbenzamide involved the reaction of a dimethoxypyrimidinyl sulfanyl compound with aniline, using dicyclohexylcarbodiimide as a catalyst in dichloromethane . Although this does not directly describe the synthesis of 4-(4,6-Dimethoxypyrimidin-2-yl)aniline, it provides insight into the type of chemical reactions that can be used to introduce an aniline group to a pyrimidine ring.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be quite complex. In the case of the related compound mentioned earlier, the pyrimidine ring and the benzene rings are not coplanar, showing significant dihedral angles . This non-planarity can affect the molecule's interaction with biological targets and its overall chemical reactivity.

Chemical Reactions Analysis

Pyrimidine derivatives can participate in various chemical reactions. Cross-coupling reactions of pyrimidin-2-yl sulfonates with anilines have been reported to yield C2-arylamino pyrimidines under mild conditions . This suggests that 4-(4,6-Dimethoxypyrimidin-2-yl)aniline could potentially be synthesized through a similar cross-coupling strategy.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives like 4-(4,6-Dimethoxypyrimidin-2-yl)aniline can be influenced by the substituents on the pyrimidine ring. For example, the presence of electron-donating methoxy groups could affect the electron density of the ring, potentially impacting its reactivity and interactions with biological targets . The exact physical properties such as melting point, solubility, and stability would require empirical data, which is not provided in the current dataset.

Relevant Case Studies

While the provided papers do not directly discuss 4-(4,6-Dimethoxypyrimidin-2-yl)aniline, they do provide valuable information on related compounds. For instance, substituted 4-anilino pyrimidines have been studied for their role as apoptosis inducers in cancer cells, with structure-activity relationship (SAR) studies highlighting the importance of substituents on the anilino ring for biological activity . Additionally, 4,6-bis anilino pyrimidines have been identified as inhibitors of cyclin-dependent kinase 4 (CDK4), a key protein involved in cell cycle regulation . These case studies underscore the potential of pyrimidine derivatives in therapeutic applications.

科研应用

苯胺及其代谢物的遗传毒性活性

由Bomhard和Herbold(2005)撰写的一篇评论讨论了苯胺及其代谢物的遗传毒性潜力,包括它们在大鼠脾脏中的致癌活性。该研究考察了苯胺衍生物的化学性质与其生物效应之间的关系,特别关注遗传毒性数据库,并考虑了氧化应激机制。这项研究突出了了解苯胺衍生物在环境和职业健康中的毒理学特性的重要性(Bomhard & Herbold, 2005)。

苯胺衍生物与CO2的化学固定

Vessally等人(2017)探讨了使用苯胺衍生物,包括4-(4,6-二甲氧基嘧啶-2-基)苯胺,将CO2化学固定以合成功能化咪唑化合物。这一过程代表了一种新颖且环保的方法,利用CO2作为有机合成中的原料,为从丰富可再生资源中获得有价值的化学品提供了途径(Vessally et al., 2017)。

合成中混合催化剂的重要性

Parmar、Vala和Patel(2023)讨论了使用混合催化剂合成吡喃并[2,3-d]嘧啶骨架,包括应用苯胺衍生物。这篇评论突出了这些催化剂在开发药用和医药化合物中的重要性,展示了苯胺衍生物在促进复杂化学反应中的多功能性(Parmar et al., 2023)。

确定抗氧化活性的分析方法

Munteanu和Apetrei(2021)回顾了用于确定抗氧化活性的分析方法,其中包括对苯胺衍生物的研究。这项研究强调了苯胺衍生物在生化测定中的作用,用于评估各种样品的抗氧化能力,说明了这些化合物在食品工程、医学和药学中的相关性(Munteanu & Apetrei, 2021)。

性质

IUPAC Name |

4-(4,6-dimethoxypyrimidin-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-16-10-7-11(17-2)15-12(14-10)8-3-5-9(13)6-4-8/h3-7H,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGUXTLACGZGBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)C2=CC=C(C=C2)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371206 |

Source

|

| Record name | 4-(4,6-Dimethoxypyrimidin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4,6-Dimethoxypyrimidin-2-yl)aniline | |

CAS RN |

387350-86-9 |

Source

|

| Record name | 4-(4,6-Dimethoxypyrimidin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4,6-Dimethoxypyrimidin-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-Hydrazinyl-6-methoxybenzo[d]thiazole](/img/structure/B1301017.png)

![[2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine](/img/structure/B1301020.png)